molecular formula C35H39N5O11 B13082053 (4S,5R)-N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl-[(4S,5R)-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide

(4S,5R)-N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl-[(4S,5R)-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide

Cat. No.: B13082053
M. Wt: 705.7 g/mol
InChI Key: LLMKLMMXMOTPRU-QCOILQKOSA-N
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Description

The compound “(4S,5R)-N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl-[(4S,5R)-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide” is a complex organic molecule characterized by multiple functional groups, including dihydroxybenzoyl, oxazole, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of oxazole rings and the introduction of dihydroxybenzoyl groups. Typical synthetic routes may include:

    Formation of Oxazole Rings: This can be achieved through cyclization reactions involving amino alcohols and carboxylic acids under acidic or basic conditions.

    Introduction of Dihydroxybenzoyl Groups: This step may involve the use of protecting groups to ensure selective functionalization of the benzene ring.

    Amide Bond Formation: This can be accomplished using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include:

    High-Throughput Screening: To identify the most efficient catalysts and reaction conditions.

    Flow Chemistry: To enable continuous production and improve scalability.

    Purification Techniques: Such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The dihydroxybenzoyl groups can be oxidized to quinones.

    Reduction: The oxazole rings can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Its potential biological activity, due to the presence of multiple functional groups, makes it a candidate for drug discovery and development.

Medicine

The compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, making it a potential therapeutic agent.

Industry

In the industrial sector, the compound could be used as a precursor for the synthesis of more complex molecules or as a functional material in various applications.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors. The dihydroxybenzoyl groups may participate in hydrogen bonding or metal chelation, while the oxazole rings may interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (4S,5R)-N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide
  • (4S,5R)-N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide

Uniqueness

The compound’s uniqueness lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C35H39N5O11

Molecular Weight

705.7 g/mol

IUPAC Name

(4S,5R)-N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl-[(4S,5R)-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C35H39N5O11/c1-18-26(38-33(50-18)21-9-4-12-24(42)29(21)45)32(48)37-15-7-17-40(16-6-14-36-31(47)20-8-3-11-23(41)28(20)44)35(49)27-19(2)51-34(39-27)22-10-5-13-25(43)30(22)46/h3-5,8-13,18-19,26-27,41-46H,6-7,14-17H2,1-2H3,(H,36,47)(H,37,48)/t18-,19-,26+,27+/m1/s1

InChI Key

LLMKLMMXMOTPRU-QCOILQKOSA-N

Isomeric SMILES

C[C@@H]1[C@H](N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)NCCCN(CCCNC(=O)C3=C(C(=CC=C3)O)O)C(=O)[C@@H]4[C@H](OC(=N4)C5=C(C(=CC=C5)O)O)C

Canonical SMILES

CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)NCCCN(CCCNC(=O)C3=C(C(=CC=C3)O)O)C(=O)C4C(OC(=N4)C5=C(C(=CC=C5)O)O)C

Origin of Product

United States

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